3-(2-Piperazin-1-ylethoxy)aniline
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Overview
Description
3-(2-Piperazin-1-ylethoxy)aniline: is a chemical compound that features a piperazine ring attached to an aniline moiety through an ethoxy linker. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the piperazine and aniline functional groups allows for a wide range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Piperazin-1-ylethoxy)aniline typically involves the reaction of 3-chloroaniline with 2-(piperazin-1-yl)ethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Piperazin-1-ylethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry: 3-(2-Piperazin-1-ylethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for investigating the pharmacological properties of piperazine-containing drugs .
Medicine: Its structure allows for the design of molecules with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance the mechanical and thermal stability of the resulting materials .
Mechanism of Action
The mechanism of action of 3-(2-Piperazin-1-ylethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
4-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)aniline: This compound has a pyridine ring instead of an aniline moiety and exhibits different biological activities.
1-(2-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)aniline: This compound contains a trifluoromethyl group, which can enhance its lipophilicity and biological activity.
Uniqueness: 3-(2-Piperazin-1-ylethoxy)aniline is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactivity and biological activity. Its structure provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H19N3O |
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Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-(2-piperazin-1-ylethoxy)aniline |
InChI |
InChI=1S/C12H19N3O/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15/h1-3,10,14H,4-9,13H2 |
InChI Key |
NPKOWNQZMORZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC(=C2)N |
Origin of Product |
United States |
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